(R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol
Overview
Description
®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxyl group at the third position. Its unique structure imparts specific chemical and biological properties that make it valuable for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride and pyrrolidine.
Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the intermediate 1-(2,4-Dichloro-benzyl)-pyrrolidine.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer of 1-(2,4-Dichloro-benzyl)-pyrrolidine.
Oxidation: Finally, the ®-enantiomer is oxidized to introduce the hydroxyl group at the third position, yielding ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol.
Industrial Production Methods
Industrial production of ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.
Substitution: The 2,4-dichlorobenzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Results in dehydroxylated or modified pyrrolidine derivatives.
Substitution: Yields compounds with different functional groups replacing the 2,4-dichlorobenzyl group.
Scientific Research Applications
®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,4-Dichloro-benzyl)-piperazine: Another chiral compound with a similar 2,4-dichlorobenzyl group but a different core structure.
2,4-Dichlorobenzyl alcohol: A simpler compound with antimicrobial properties, commonly used in throat lozenges.
Uniqueness
®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is unique due to its specific combination of a pyrrolidine ring and a 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. Its chiral nature further enhances its potential for selective interactions in various applications.
Properties
IUPAC Name |
(3R)-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZKXAKTSOBSGM-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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